molecular formula C13H17NO B6107233 2-(4-METHYLPHENYL)-1-(1-PYRROLIDINYL)-1-ETHANONE

2-(4-METHYLPHENYL)-1-(1-PYRROLIDINYL)-1-ETHANONE

Cat. No.: B6107233
M. Wt: 203.28 g/mol
InChI Key: QVMFSKRIPYEEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)-1-(1-pyrrolidinyl)-1-ethanone is an organic compound that belongs to the class of ketones It features a pyrrolidine ring attached to an ethanone group, which is further substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-1-(1-pyrrolidinyl)-1-ethanone typically involves the reaction of 4-methylacetophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-1-(1-pyrrolidinyl)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylacetophenone.

    Reduction: Formation of 2-(4-methylphenyl)-1-(1-pyrrolidinyl)ethanol.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-(4-Methylphenyl)-1-(1-pyrrolidinyl)-1-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-1-(1-piperidinyl)-1-ethanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    2-(4-Methylphenyl)-1-(1-morpholinyl)-1-ethanone: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

2-(4-Methylphenyl)-1-(1-pyrrolidinyl)-1-ethanone is unique due to its specific combination of a pyrrolidine ring and a 4-methylphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(4-methylphenyl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-4-6-12(7-5-11)10-13(15)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMFSKRIPYEEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.